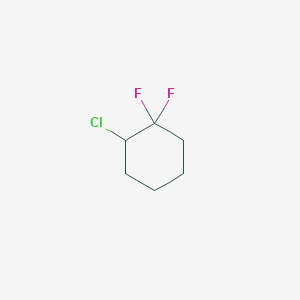
2-Chloro-1,1-difluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,1-difluorocyclohexane is a chemical compound with the molecular formula C6H9ClF2 . It contains 9 Hydrogen atoms, 6 Carbon atoms, 2 Fluorine atoms, and 1 Chlorine atom . The molecule contains a total of 18 bonds, including 9 non-Hydrogen bonds and 1 six-membered ring .
Synthesis Analysis
The synthesis of disubstituted cyclohexanes like this compound involves conformational analysis to determine the most stable conformation of the compound . A general principle in the synthesis of such compounds is that a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Aplicaciones Científicas De Investigación
Selective Solvent Interactions in Fluorous Reaction Systems
2-Chloro-1,1-difluorocyclohexane has been studied for its selective solvent interactions in fluorous reaction systems. Research indicates that mixtures of chloroform and perfluoro(methylcyclohexane) can act as solvents for "fluorous" biphase reactions. These mixtures exist as two separate phases at low temperatures but become a single phase at higher temperatures. Studies using intermolecular nuclear Overhauser effects to investigate solvent interactions with solutes such as 3-heptafluorobutyrylcamphor reveal selective interactions of solvent components in both phases of this biphasic system, suggesting its potential in enhancing solute solvation and possibly affecting reaction dynamics and selectivities (Gerig, 2005).
Synthesis and Reactivity of Dihalocyclohexanes
In the realm of synthetic organic chemistry, the reactivity of dihalocyclohexanes, including derivatives of this compound, has been explored. These compounds have been prepared via the interaction of 1-chlorocyclohexene with hydrogen chloride or hydrogen fluoride. Their susceptibilities to acid and alkaline hydrolysis have been compared, providing insights into their potential use in synthesizing more complex organic molecules and understanding their reactivity under different conditions (Cuthbertson & Musgrave, 2007).
Fluorocyclohexanes and Elimination Reactions
Research on fluorocyclohexanes, including this compound, has delved into novel elimination reactions, characterizing the stereoisomeric chloro- and difluorocyclohexanes. The dehydrohalogenations of these compounds with aqueous alkali showcase unusual elimination processes, offering a window into the study of reaction mechanisms and the development of new synthetic methodologies (Campbell et al., 1967).
Electrophilic Fluorination and Organic Synthesis
This compound's applications extend to its role in electrophilic fluorination reactions. Such reactions are pivotal in introducing fluorine atoms into organic molecules, significantly impacting their physical, chemical, and biological properties. SelectfluorTM F-TEDA-BF4, a popular electrophilic fluorinating agent, exemplifies this application, highlighting the importance of this compound derivatives in synthesizing fluorinated organic compounds and exploring their potential in various fields, from pharmaceuticals to materials science (Stavber, 2011).
Propiedades
IUPAC Name |
2-chloro-1,1-difluorocyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2/c7-5-3-1-2-4-6(5,8)9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLOIUSLEWOOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
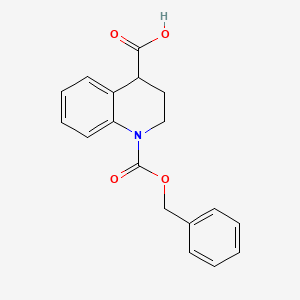
![7-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2722763.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2722767.png)
![8-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2722770.png)
![Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2722772.png)
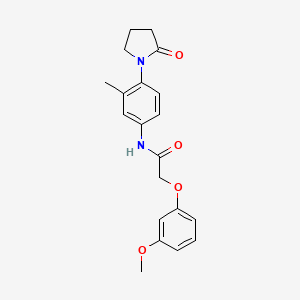
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722775.png)
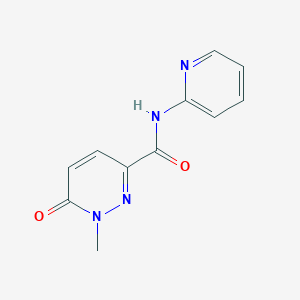


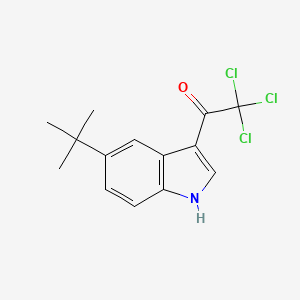
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2722784.png)
![[6-(Methylthio)-4-pyrimidinyl]acetonitrile](/img/structure/B2722785.png)
